7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(3-methoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4/c1-29-15-6-4-5-13(11-15)20-19-21(27)16-12-14(24)8-9-17(16)30-22(19)23(28)26(20)18-7-2-3-10-25-18/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLWJDGHMSXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by a chromeno[2,3-c]pyrrole core. The presence of chloro and methoxy substituents enhances its chemical reactivity and potential biological interactions. The molecular formula is .
1. Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activities. These effects are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. For instance:
- Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for cancer cell proliferation and survival.
- Case Studies : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
2. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structure allows it to potentially inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro studies have demonstrated that similar compounds can reduce the production of TNF-alpha and IL-6 in macrophages .
Synthesis Methods
The synthesis of this compound can be achieved through multicomponent reactions. A notable method involves using substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates in combination with aryl aldehydes and primary amines. This approach allows for high efficiency and yields often exceeding 70% under mild conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | Chloro and methoxy groups on a pyrrole ring | Anti-inflammatory |
| 4-Methyl-1-(3-methoxyphenyl)-1H-pyrrole | Methyl and methoxy groups on a pyrrole ring | Anticancer |
| 6-Bromo-1-(4-fluorophenyl)-1H-pyrrole | Bromo and fluoro substituents on a pyrrole ring | Antimicrobial |
Mechanistic Studies
To further understand the biological activity of this compound, interaction studies are essential. Techniques such as surface plasmon resonance or molecular docking can elucidate its binding affinity to specific proteins or enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Substituent Position and Polarity :
- The 4-hydroxyphenyl substituent in 4{8–11–24} contributes to a higher melting point (>295°C) compared to the 3-hydroxyphenyl analog (276–279°C), likely due to enhanced intermolecular hydrogen bonding in the para-substituted derivative .
- The 3-methoxyphenyl group in the target compound may offer intermediate polarity compared to hydroxyl or nitro substituents, balancing solubility and crystallinity.
- The furan-2-ylmethyl substituent (4{9–5–21}) reduces steric bulk but may decrease stability due to furan’s susceptibility to oxidation .
Spectral and Analytical Comparisons
- IR Spectroscopy :
- NMR Analysis: Aromatic proton environments differ markedly. For example, 4{8–11–24} shows a singlet at δ 9.53 ppm (phenolic -OH), absent in methoxy or nitro analogs . The pyridin-2-yl group in the target compound would likely exhibit distinct splitting patterns due to nitrogen’s anisotropic effects.
Q & A
Q. What collaborative frameworks exist for sharing synthetic methodologies or biological data?
- Methodological Answer :
- Databases : Use CAS Registry (for compound-specific data) and PubChem (for bioactivity profiles) to upload and retrieve structured datasets .
- Open Science Initiatives : Contribute to platforms like Zenodo or institutional repositories with experimental workflows (e.g., hydrazine reaction conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
